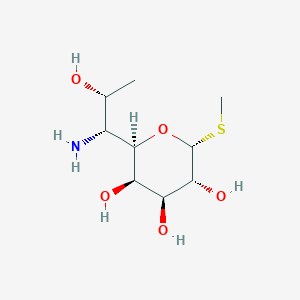
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. It is known to be used in the preparation of triazole antifungal agents, but the exact reactions are not specified.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 536.4±60.0 °C and a predicted density of 1.43±0.1 g/cm3 . It is predicted to be slightly soluble in water (0.11 g/L at 25 ºC) . It is also predicted to have a pKa of 11.74±0.29 .Aplicaciones Científicas De Investigación
Antifungal Applications
Synthesis and Antifungal Activity : This compound, as a stereoisomer of TAK-187, demonstrates potent antifungal activity, particularly against Candida albicans, and has been evaluated for its biological activity in relation to its stereochemistry (Tasaka et al., 1997).
Prodrug Development for Antifungal Agents : The compound has been explored as a prodrug candidate for antifungal agents, with a focus on enhancing water solubility for injectable formulations (Ichikawa et al., 2001).
Synthesis and Metabolites : The synthesis of the compound's stereoisomers and its metabolites has been studied to determine their antifungal efficacy and pharmacokinetic properties (Ichikawa et al., 2001).
Pharmacological Properties
Solubility and Pharmacokinetics : Research has been conducted to understand the solubility thermodynamics and partitioning processes of the compound in biologically relevant solvents, which is critical for its pharmacological efficacy (Volkova et al., 2020).
Molecular Docking Studies : Molecular docking studies have been performed to understand how the compound interacts with target enzymes, providing insights into its mechanism of action (Zou et al., 2014).
Synthesis and Characterization
Stereocontrolled Synthesis : The compound's synthesis involves stereocontrolled processes, which are crucial for its biological activity and specificity (Kitazaki et al., 1999).
DFT and Spectroscopic Studies : Detailed density functional theory (DFT) and spectroscopic studies have been conducted to characterize the compound and understand its electronic properties (Zacharias et al., 2018).
Propiedades
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4OS/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-3-2-9(14)4-11(10)15/h2-4,6-8,20H,5H2,1H3,(H2,16,21)/t8-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBOQOMPIKJBI-ISVAXAHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443549 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
CAS RN |
170863-34-0 | |
| Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



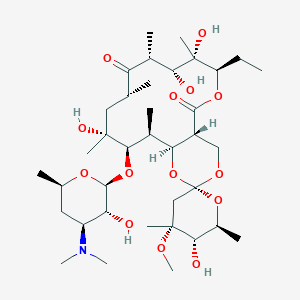
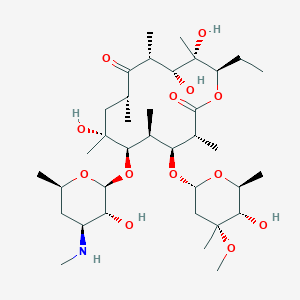
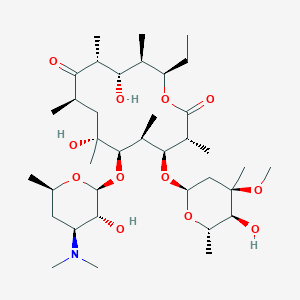
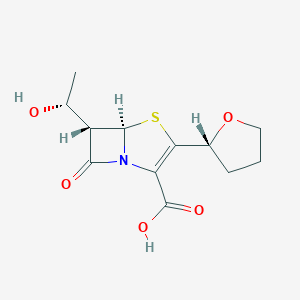
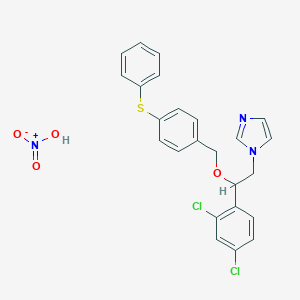
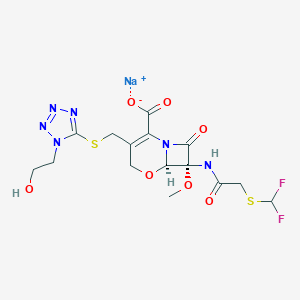
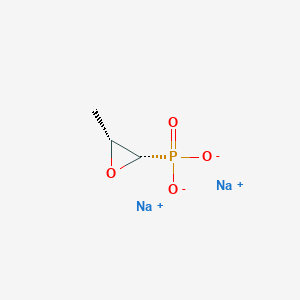
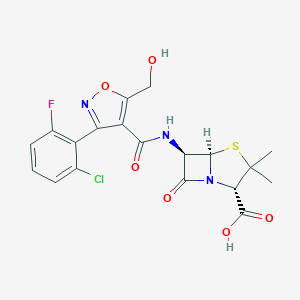


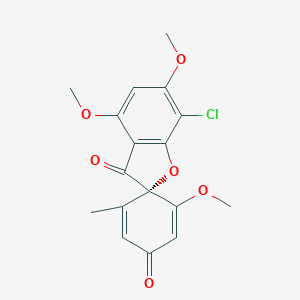
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
